1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione
Overview
Description
The compound is a derivative of phenylpiperazine, which is a class of chemical compounds containing a phenylpiperazine moiety . Phenylpiperazines are known to have diverse biological effects, including antifungal and antibacterial properties .
Synthesis Analysis
While specific synthesis methods for “1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione” were not found, phenylpiperazine derivatives can be synthesized conventionally by condensing benzimidazole nuclei with various substituted piperazines .Scientific Research Applications
HIV-1 Inhibition
Research has demonstrated that derivatives of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione, such as azaindole derivatives, have shown potential as inhibitors of HIV-1 attachment. These compounds, including BMS-488043, have been advanced to clinical studies and have demonstrated antiviral activity, reducing viremia in HIV-1-infected subjects in preliminary clinical studies (Wang et al., 2009).
Anticancer Activity
Several derivatives of this compound have been synthesized and shown to have moderate-to-potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109 in vitro (Jiang, Xu, & Wu, 2016).
Antimycobacterial Effects
Compounds derived from 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione have shown inhibitory effects on the growth of Mycobacterium tuberculosis, with increased lipophilicity significantly enhancing their antitubercular potency (Malinka & Świątek, 2004).
Mechanism of Action
Target of Action
The primary target of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s interaction with AChE is believed to be a mixed-type of competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. Under normal conditions, AChE breaks down acetylcholine in the synaptic cleft, terminating the signal transmission. The inhibition of ache by 1-[(4-phenylpiperazin-1-yl)methyl]-1h-indole-2,3-dione prevents this breakdown, leading to prolonged signal transmission .
Result of Action
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase can enhance cholinergic neurotransmission, which is beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .
properties
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-16-8-4-5-9-17(16)22(19(18)24)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXTGVNHPHAHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344902 | |
Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
CAS RN |
6532-18-9 | |
Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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